2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide
2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0742735
InChI:
InChI=1S/C19H25NO3/c1-2-3-14-8-17-18(23-11-22-17)10-16(14)20-19(21)9-15-7-12-4-5-13(15)6-12/h8,10,12-13,15H,2-7,9,11H2,1H3,(H,20,21)
SMILES:
CCCC1=CC2=C(C=C1NC(=O)CC3CC4CCC3C4)OCO2
Molecular Formula:
C19H25NO3
Molecular Weight:
315.4 g/mol
2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide
CAS No.:
Cat. No.: VC0742735
Molecular Formula: C19H25NO3
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25NO3 |
|---|---|
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 2-(3-bicyclo[2.2.1]heptanyl)-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide |
| Standard InChI | InChI=1S/C19H25NO3/c1-2-3-14-8-17-18(23-11-22-17)10-16(14)20-19(21)9-15-7-12-4-5-13(15)6-12/h8,10,12-13,15H,2-7,9,11H2,1H3,(H,20,21) |
| Standard InChI Key | WJRFPNFAKYJALO-UHFFFAOYSA-N |
| SMILES | CCCC1=CC2=C(C=C1NC(=O)CC3CC4CCC3C4)OCO2 |
| Canonical SMILES | CCCC1=CC2=C(C=C1NC(=O)CC3CC4CCC3C4)OCO2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator